N-mesityl-2-furamide

Description

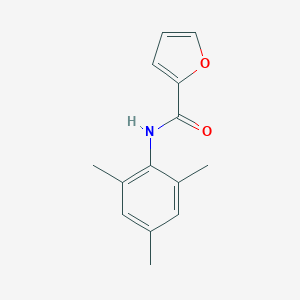

N-Mesityl-2-furamide is an amide derivative of 2-furoic acid, where the nitrogen atom of the amide group is substituted with a mesityl (2,4,6-trimethylphenyl) moiety. The mesityl group confers significant steric bulk and aromatic stability, distinguishing it from simpler alkyl-substituted furanamide analogs. The compound’s applications likely span organic synthesis and pharmaceutical intermediates, though specific uses require further study.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO2/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16) |

InChI Key |

AHFXAWPTJSHKRP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CO2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of N-mesityl-2-furamide and related compounds:

*Molecular weights are calculated or derived from structural formulas in cited sources.

Key Observations :

- In contrast, ranitidine-related compounds feature sulfur-containing chains (e.g., thioethyl) and charged groups (e.g., hemifumarate salts), enhancing aqueous solubility ().

- Amide Reactivity : While this compound’s amide group is stabilized by the aromatic mesityl substituent, ranitidine nitroacetamide contains a nitroacetamide moiety, which may exhibit higher electrophilicity due to the electron-withdrawing nitro group ().

Physicochemical Properties

Although explicit data for this compound are unavailable, inferences can be drawn:

Notes:

Pharmacological and Industrial Relevance

- This compound: Potential applications in catalysis or materials science due to its steric profile. No direct pharmaceutical use is documented.

- Ranitidine Analogs : These compounds are impurities or intermediates in ranitidine synthesis, a histamine H2-receptor antagonist (). Their structural complexity (e.g., thioether linkages) underscores the importance of rigorous purity testing in pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.